5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine

Medicinal Chemistry in silico ADME Lipophilicity-Driven Design

5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine (CAS 1823954-38-6) is a heterocyclic pyrimidine building block (C5H2BrClF3N3, MW 276.44 g/mol, purity ≥95%) characterized by the simultaneous presence of bromine, chlorine, and trifluoromethyl substituents at the 5-, 2-, and 6-positions of the pyrimidine ring, respectively, plus a free 4-amine group available for further derivatization. This unique triple-halogen architecture confers a calculated LogP of 2.4935 and a topological polar surface area (TPSA) of 51.8 Ų.

Molecular Formula C5H2BrClF3N3
Molecular Weight 276.44 g/mol
CAS No. 1823954-38-6
Cat. No. B6337522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine
CAS1823954-38-6
Molecular FormulaC5H2BrClF3N3
Molecular Weight276.44 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1N)Cl)C(F)(F)F)Br
InChIInChI=1S/C5H2BrClF3N3/c6-1-2(5(8,9)10)12-4(7)13-3(1)11/h(H2,11,12,13)
InChIKeyACYVWFSEAJZYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine (CAS 1823954-38-6): A Triple-Halogenated Pyrimidine Scaffold for Structure-Activity Relationship-Driven Drug & Agrochemical Discovery


5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine (CAS 1823954-38-6) is a heterocyclic pyrimidine building block (C5H2BrClF3N3, MW 276.44 g/mol, purity ≥95%) characterized by the simultaneous presence of bromine, chlorine, and trifluoromethyl substituents at the 5-, 2-, and 6-positions of the pyrimidine ring, respectively, plus a free 4-amine group available for further derivatization . This unique triple-halogen architecture confers a calculated LogP of 2.4935 and a topological polar surface area (TPSA) of 51.8 Ų . The compound has demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC50 ~8.47 μM after 72 h) and is reported to activate human pyruvate kinase PKM2 (EC50 6.60 μM) , positioning it as a versatile intermediate in medicinal chemistry and agrochemical research programs.

Why 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine Cannot Be Replaced by the Non-Brominated or Non-Trifluoromethyl Analog


Halogen substitution patterns on the pyrimidine core profoundly modulate lipophilicity, electronic distribution, and binding-site complementarity, yet procurement workflows often treat all halogenated pyrimidin-4-amines as interchangeable intermediates . Comparative physicochemical profiling reveals that the 5-bromo substituent in the target compound increases LogP by approximately 0.18–0.76 log units relative to the non-brominated analog 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine (LogP 2.31220 or 1.731) , directly altering membrane permeability and ADME properties. Conversely, omission of the 6-CF3 group (as in 5-bromo-2-chloropyrimidin-4-amine, LogP 2.0559) eliminates a critical electron-withdrawing motif known to enhance metabolic stability and target engagement in both kinase inhibitors and pesticides . These differences are not cosmetic—SAR studies on pyrimidin-4-amine derivatives demonstrate that bromo-vs-chloro substitution at the 5-position alone can shift insecticidal LC50 by approximately 0.65 mg/L and fungicidal EC50 by approximately 5.85 mg/L .

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine vs. Closest Analogs


Lipophilicity Advantage Over Non-Brominated Analog: LogP 2.4935 vs. 2.31220/1.731

The target compound exhibits a calculated LogP of 2.4935 (ChemScene), which is 0.18 log units higher than the non-brominated analog 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine (LogP 2.31220, BOC Sciences; LogP 1.731, ChemScene) . This elevated lipophilicity, driven by the 5-bromo substituent, is expected to enhance passive membrane permeability by approximately 0.3–0.5 log units in Caco-2 assays based on established LogP-permeability correlations.

Medicinal Chemistry in silico ADME Lipophilicity-Driven Design

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: IC50 8.47 μM vs. In-Class Baseline

The target compound reduced MCF-7 breast cancer cell viability with an IC50 of approximately 8.47 μM after 72 hours of exposure, as determined by MTT assay . While a direct head-to-head comparison with the non-brominated analog is not available in the same study, representative 5-bromo-pyrimidine derivatives in the broader class have shown IC50 values ranging from 0.71 to 30.0 μM against MCF-7 cells, with bromo-substituted analogs consistently outperforming their chloro counterparts by 2- to 5-fold in parallel testing .

Anticancer Research Breast Cancer MCF-7 Cytotoxicity

Human PKM2 Activation: EC50 6.60 μM — A Distinct Pharmacological Profile

In a luminescent pyruvate kinase-luciferase coupled assay measuring ATP product formation after 1 hour, the target compound activated recombinant human PKM2 with an EC50 of 6.60 μM (6.60E+3 nM) . This activity profile is distinguishable from the non-brominated analog and other pyrimidin-4-amines, which predominantly appear as kinase inhibitors (e.g., CHK2 IC50 88.5 μM for related scaffolds) rather than activators .

Cancer Metabolism Kinase Biology PKM2 Activator

Pesticidal Activity: 5-Bromo vs. 5-Chloro Substitution Shifts LC50 and EC50 in Pyrimidin-4-amine Derivatives

In a head-to-head study of pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, the 5-bromo analog (U8) and 5-chloro analog (U7) were directly compared . U8 showed an LC50 of 4.22 ± 0.47 mg/L against Mythimna separata (vs. 3.57 ± 0.42 mg/L for U7) and an EC50 of 30.79 ± 2.21 mg/L against Pseudoperonospora cubensis (vs. 24.94 ± 2.13 mg/L for U7). Although U7 was marginally more potent, U8 (bromo) exhibited a distinct AChE enzyme inhibition profile (0.184 U/mg prot vs. 0.215 U/mg prot), indicating that bromo vs. chloro substitution at the 5-position differentially modulates both potency and target engagement mode .

Agrochemical Discovery Insecticide Structure-Activity Relationship

Sequential Functionalization Enabled by Orthogonal C2-Cl and C5-Br Leaving Groups

The target compound features two chemically distinct halogen leaving groups—chlorine at C2 and bromine at C5—on the same pyrimidine ring with a free C4-amine . This contrasts with the non-brominated analog (C2-Cl only) and non-chlorinated analog (C5-Br only), each of which offers only a single site for nucleophilic aromatic substitution (SNAr). The C2-Cl bond (bond dissociation energy ~397 kJ/mol) is less reactive toward SNAr than the C5-Br bond (BDE ~335 kJ/mol), enabling sequential, chemoselective functionalization: C5-bromide displacement first (e.g., Suzuki coupling), followed by C2-chloride substitution . This orthogonal reactivity is not achievable with the single-halogen comparators.

Synthetic Chemistry Building Block Sequential Derivatization

High-Impact Application Scenarios for 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine in Drug Discovery and Agrochemical R&D


Lead Optimization of Lipophilic Kinase Inhibitors for Intracellular Targets

Medicinal chemistry teams pursuing kinase inhibitors with improved passive permeability should prioritize this compound over the non-brominated analog 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine. The LogP advantage of 0.18–0.76 log units is expected to confer superior membrane penetration while maintaining a TPSA of 51.8 Ų, a favorable profile for crossing the blood-brain barrier or accessing intracellular kinase domains. The scaffold is compatible with established pyrimidine-based kinase inhibitor pharmacophores (e.g., JAK, CHK, and Src family inhibitors), and the orthogonal C5-Br/C2-Cl substitution pattern enables rapid SAR exploration through sequential palladium-catalyzed cross-coupling reactions .

PKM2 Activator Probe Development for Cancer Metabolism Research

The documented PKM2 activation activity (EC50 6.60 μM) distinguishes this compound from the broader class of pyrimidin-4-amines, which predominantly act as kinase inhibitors. Researchers investigating cancer metabolism—where PKM2 activation is proposed to reverse the Warburg effect and suppress tumor growth—should select this brominated scaffold as a starting point for structure-based optimization. The free C4-amine provides a convenient handle for installing solubility-enhancing groups or fluorescent tags for cellular target-engagement studies.

Resistance-Breaking Agrochemical Discovery: Bromo-Pyrimidine Insecticides and Fungicides

Agrochemical discovery programs targeting Mythimna separata (oriental armyworm) and Pseudoperonospora cubensis (cucumber downy mildew) can leverage the differentiated AChE interaction profile of the 5-bromo-pyrimidin-4-amine scaffold. Direct comparative data show that 5-bromo substitution yields an AChE enzymatic activity of 0.184 U/mg prot vs. 0.215 U/mg prot for the 5-chloro analog, with a distinct molecular docking pose in the AChE active site . This biochemical differentiation provides a rational basis for developing next-generation pesticides with reduced cross-resistance to existing chloro-pyrimidine agrochemicals.

Diversity-Oriented Synthesis (DOS) Library Construction via Orthogonal Halogen Reactivity

For core-facility and CRO-based library synthesis, the compound's dual orthogonal halogen leaving groups (C5-Br, BDE ~335 kJ/mol; C2-Cl, BDE ~397 kJ/mol) enable a two-step, one-pot sequential derivatization workflow: (i) Suzuki-Miyaura coupling at C5-Br with aryl/heteroaryl boronic acids, followed by (ii) SNAr amination at C2-Cl. This eliminates the need for protecting-group strategies and reduces synthetic cycle time by approximately 40-60% compared to sequential deprotection-reprotection approaches required when using single-halogen building blocks .

Quote Request

Request a Quote for 5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.